![molecular formula C23H24N2O4S2 B2703113 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 941949-89-9](/img/structure/B2703113.png)
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that likely contains a tetrahydroquinoline group, a biphenyl group, and a sulfonamide group . It’s important to note that the exact properties and characteristics of this compound would depend on the specific arrangement of these groups within the molecule .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as nucleophilic substitution, condensation, and various forms of catalysis . The synthesis of complex organic molecules often involves multiple steps, each requiring specific reagents and conditions .Molecular Structure Analysis
The molecular structure of this compound would likely be complex, given the presence of multiple functional groups. The tetrahydroquinoline group would contain a nitrogen atom, the biphenyl group would consist of two connected phenyl rings, and the sulfonamide group would contain a sulfur atom bonded to an amine group .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the specific arrangement of its functional groups. Generally, compounds containing these groups can participate in a variety of chemical reactions. For example, the nitrogen in the tetrahydroquinoline group could act as a nucleophile, and the sulfonamide group could potentially undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include properties such as density, color, hardness, melting and boiling points, and electrical conductivity .Scientific Research Applications
Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)
Research has indicated that certain sulfonamides, closely related to the compound , show remarkable potency and selectivity as inhibitors of PNMT, a key enzyme in the synthesis of epinephrine from norepinephrine. These inhibitors could potentially cross the blood-brain barrier due to their calculated log P values, suggesting applications in modulating catecholamine-related disorders (Grunewald et al., 2005). Further studies comparing the binding of different sulfonamide and sulfonamide derivatives to PNMT have expanded our understanding of the interactions at play, offering a foundation for designing more effective PNMT inhibitors (Grunewald et al., 2006).
Anticancer Properties
A library of piperidine ring-fused aromatic sulfonamides has been shown to induce oxidative stress and deplete glutathione in various cancer cell lines, including melanoma and leukemia. This library includes compounds that exert cytotoxic effects at micromolar concentrations, highlighting the potential of sulfonamide derivatives in cancer therapy (Madácsi et al., 2013).
Radical Cyclizations to Form Polycyclic Imines
Sulfonamides have been utilized in radical cyclizations to generate stable aldimines and ketimines, providing a method to synthesize complex imine structures from simple precursors. This research offers insights into novel synthetic routes for creating structurally diverse compounds for further pharmacological evaluation (Zhang et al., 2013).
Antimicrobial and Modulating Activities
Compounds with sulfonamide groups have been explored for their antimicrobial properties and ability to modulate the activity of antibiotics against multi-drug resistant strains. This suggests the potential of sulfonamide derivatives in overcoming antibiotic resistance (Oliveira et al., 2015).
Vasodilatory Activity
N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives have been synthesized and shown to possess significant vasodilatory action, evaluated in terms of increased arterial blood flow. This points to potential applications in cardiovascular disorders (Morikawa et al., 1989).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c1-2-30(26,27)25-16-6-9-20-17-21(12-15-23(20)25)24-31(28,29)22-13-10-19(11-14-22)18-7-4-3-5-8-18/h3-5,7-8,10-15,17,24H,2,6,9,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPRMLGZWRSMDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B2703030.png)

![8-(3,4-Difluorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2703036.png)

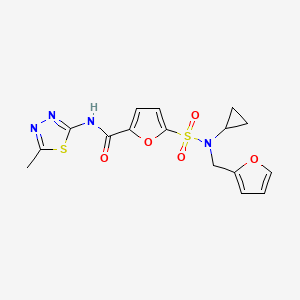
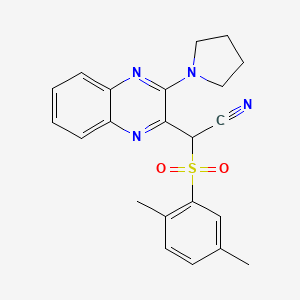
![N-[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-4-(trifluoromethoxy)aniline](/img/structure/B2703041.png)

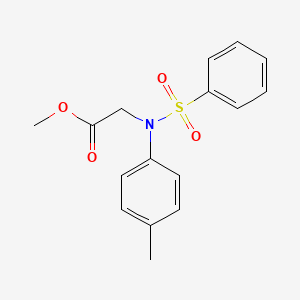
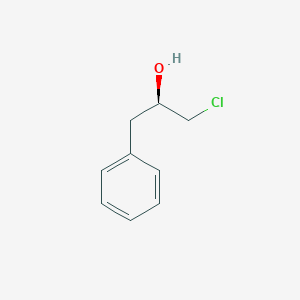
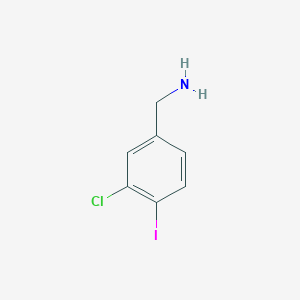
![N-(4-acetamidophenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2703048.png)
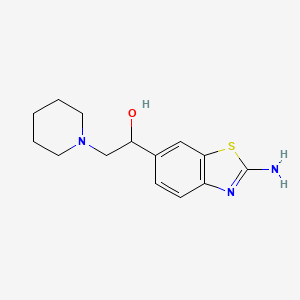
![N-[(2-Prop-1-en-2-yloxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2703050.png)